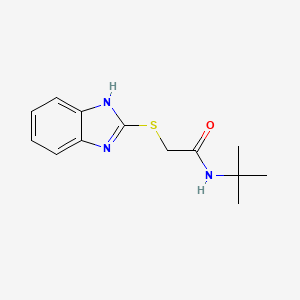

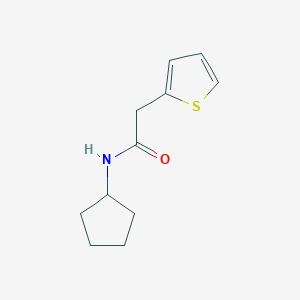

![molecular formula C16H15N3O2 B5571906 4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from commercially available reagents. For example, the synthesis of a fused, tricyclic pyridine-based energetic material involved azidonation and ring closure reactions, highlighting the complexity and the efficiency of synthetic strategies in producing compounds with desired properties (Ma et al., 2018).

Molecular Structure Analysis

The determination of the molecular structure of such compounds is crucial for understanding their properties and potential applications. Single X-ray diffraction is a common technique used for this purpose, providing detailed information about the crystal structure and molecular geometry (Ma et al., 2018).

Chemical Reactions and Properties

Compounds containing oxadiazole and pyridine units can participate in various chemical reactions, forming new compounds with diverse properties. The reactivity is often influenced by the presence of functional groups and the overall molecular structure, enabling the synthesis of a wide range of derivatives for different applications.

Physical Properties Analysis

The physical properties of such compounds, including their thermal behavior and stability, are of significant interest. For instance, certain pyridine-based materials demonstrate surprisingly high density and low thermal stability, which are important factors for their potential use in energetic materials (Ma et al., 2018).

Scientific Research Applications

Antibacterial Activity and Mechanisms

One area of research focuses on the design and synthesis of 1,3,4-oxadiazole derivatives for antibacterial applications. For instance, Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives and evaluated their antibacterial activities against Xanthomonas oryzae pv. oryzae. They discovered that these compounds exhibited significant inhibitory effects, with one compound demonstrating superior efficacy compared to a commercial agent. Proteomic analysis revealed alterations in protein expression involved in purine metabolism, suggesting a potential mechanism of action (Song et al., 2017).

Material Science Applications

In material science, compounds containing the oxadiazole moiety, similar to the compound , have been explored for their thermal stability and electronic properties. Mansoori et al. (2012) synthesized thermally stable polyimides containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were characterized for their solubility in polar solvents and thermal behavior, indicating potential applications in high-performance materials (Mansoori et al., 2012).

Anticancer Agents

Compounds bearing the 1,3,4-oxadiazole unit have also been studied for their potential as anticancer agents. Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities, showing promising results against breast cancer cell lines. This research highlights the therapeutic potential of oxadiazole derivatives in oncology (Redda & Gangapuram, 2007).

Electronic and Photonic Applications

The electronic and photonic properties of oxadiazole derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, Shih et al. (2015) studied m-terphenyl oxadiazole derivatives for their high electron mobility and efficiency as electron-transporting and exciton-blocking materials in OLEDs. Their work demonstrates the utility of oxadiazole derivatives in enhancing the performance and efficiency of OLEDs (Shih et al., 2015).

properties

IUPAC Name |

5-[(2,4-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11-3-4-14(12(2)9-11)20-10-15-18-16(19-21-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFWWEXBFIGKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)